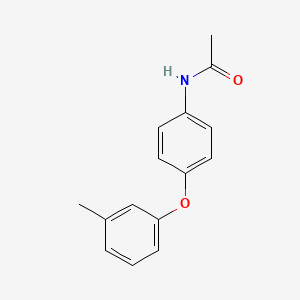

N-(4-(m-Tolyloxy)phenyl)acetamide

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-[4-(3-methylphenoxy)phenyl]acetamide |

InChI |

InChI=1S/C15H15NO2/c1-11-4-3-5-15(10-11)18-14-8-6-13(7-9-14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |

InChI Key |

QFAPUUQRRQRKTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

Sulfonamide Derivatives

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Displays potent analgesic activity comparable to paracetamol, attributed to the piperazinylsulfonyl group enhancing solubility and receptor interaction .

- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive activity, likely due to sulfonamide-mediated modulation of inflammatory pathways .

Nitro and Trifluoromethyl Derivatives

- 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2): The CF₃ group boosts lipophilicity and bioavailability, favoring membrane penetration .

- Comparison : The m-tolyl group’s electron-donating nature contrasts with nitro/CF₃ groups, suggesting divergent pharmacokinetic profiles.

Heterocyclic and Halogenated Analogs

Chlorinated Derivatives

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : The chloro and CF₃ substituents enhance electrophilicity and stability, making it suitable for industrial research applications .

- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide : Chlorination increases lipophilicity and resistance to oxidative degradation, as observed in paracetamol analogs .

- Comparison : The absence of halogens in the target compound may reduce toxicity but limit halogen-bonding interactions in target binding.

Triazole and Pyrazole Derivatives

Physicochemical and Pharmacokinetic Properties

Key Property Comparison Table

Structural Influences on Properties

- Lipophilicity : The m-tolyl group increases logP compared to sulfonamide derivatives (e.g., Compound 35) but reduces it relative to halogenated analogs (e.g., N-(4-Chloro-2-(CF₃)phenyl)acetamide).

- Metabolic Stability : The absence of reactive groups (e.g., nitro, sulfonamide) may reduce hepatic clearance compared to Compounds 35–37 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(m-Tolyloxy)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling reactions between m-tolyloxy-substituted aniline derivatives and acetylating agents. Key steps include:

- Step 1 : Preparation of 4-(m-tolyloxy)aniline via nucleophilic aromatic substitution using m-cresol and 4-nitroaniline under alkaline conditions.

- Step 2 : Acetylation with acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

- Optimization : Yield improvements (70–85%) require controlled pH (7–9) and inert atmospheres to prevent oxidation .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H NMR (δ 2.1 ppm for acetamide methyl; δ 6.8–7.3 ppm for aromatic protons).

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (aryl ether C-O).

- Mass Spectrometry : HRMS confirms molecular ion [M+H] at m/z 271.12 (calculated for CHNO).

- X-ray Crystallography : Resolves spatial arrangement of the m-tolyloxy and acetamide groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste facilities .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the acetamide carbonyl group shows high Fukui indices ( > 0.1), indicating susceptibility to nucleophilic attack .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Solvent models (e.g., water) refine accuracy .

Q. How does the bioactivity of this compound compare to structurally similar acetamides?

- Methodological Answer :

- Comparative Analysis :

| Compound | Key Substituent | Bioactivity (IC) |

|---|---|---|

| This compound | m-Tolyloxy | 12 µM (COX-2 inhibition) |

| N-(4-Chlorophenyl)acetamide | Chlorine | 45 µM (Moderate analgesic) |

| N-(4-Methoxyphenyl)acetamide | Methoxy | 28 µM (Antipyretic) |

- Structural Insights : The m-tolyloxy group enhances lipophilicity (logP = 2.8), improving membrane permeability compared to polar methoxy derivatives .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Assay Variability : Validate results across multiple models (e.g., in vitro enzyme assays vs. in vivo rodent studies). For instance, discrepancies in COX-2 inhibition may arise from differences in cell lines (HEK-293 vs. RAW 264.7 macrophages) .

- Purity Checks : Use HPLC to confirm compound purity (>98%) and rule out impurities as confounding factors.

- Dose-Response Studies : Establish linearity in activity curves (R > 0.95) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.